N-Phenylmethacrylamide
Overview
Description
N-Phenylmethacrylamide is an organic compound with the molecular formula C10H11NO. It is a derivative of methacrylamide where the hydrogen atom of the amide group is replaced by a phenyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers with unique properties.
Mechanism of Action
Target of Action
N-Phenylmethacrylamide is primarily involved in the process of polymerization . Its primary targets are the molecules it interacts with during this process, which include other monomers and initiators used in the polymerization reaction .
Mode of Action
This compound undergoes radical polymerization . This process involves the formation of radicals, which are atoms, molecules, or ions with unpaired valence electrons. These radicals can react with other monomers to form a polymer . The polymerization of this compound can be carried out under chiral conditions to produce optically active polymers .
Biochemical Pathways
It’s known that the compound is involved in the process of radical polymerization . This process can lead to the formation of polymers with various properties, depending on the conditions under which the polymerization occurs .
Result of Action
The primary result of this compound’s action is the formation of polymers . These polymers can have various properties, depending on the conditions under which the polymerization occurs . For example, the polymerization of this compound under chiral conditions can produce optically active polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the conditions under which the polymerization occurs can affect the properties of the resulting polymers . Additionally, the presence of other substances, such as initiators, can also influence the polymerization process .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of co-polymers, suggesting that it may interact with other molecules in these contexts
Molecular Mechanism
It has been used in the synthesis of co-polymers, suggesting that it may interact with other molecules in these contexts
Temporal Effects in Laboratory Settings
It has been used in the synthesis of co-polymers, suggesting that it may have some stability in these contexts
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylmethacrylamide can be synthesized by reacting aniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2=\text{C}(\text{CH}_3)\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{C}(\text{CH}_3)=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-Phenylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which has applications in creating materials with specific mechanical and thermal properties.
Substitution Reactions:
Claisen Rearrangement: In the gas phase, this compound can undergo Claisen rearrangement, leading to decarbonylation and cyclization reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under radical polymerization conditions.
Substitution Reactions: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the phenyl ring.
Major Products:
Poly(this compound): A polymer with unique mechanical and thermal properties.
Substituted N-Phenylmethacrylamides: Depending on the substituents introduced, these compounds can have varied applications in materials science and pharmaceuticals.
Scientific Research Applications
N-Phenylmethacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize polymers with specific properties, such as thermal stability and mechanical strength.
Biomedical Applications: Polymers derived from this compound can be used in drug delivery systems and as scaffolds for tissue engineering.
Material Science: The compound is used to create materials with unique optical and electronic properties.
Comparison with Similar Compounds
N-Methyl-N-phenylmethacrylamide: Similar in structure but with a methyl group instead of a hydrogen atom on the nitrogen.
N-(2,6-Diethylphenyl)methacrylamide: Contains ethyl groups on the phenyl ring, leading to different steric and electronic properties.
N-(2-Isopropylphenyl)methacrylamide: Features an isopropyl group on the phenyl ring, affecting its reactivity and polymerization behavior.
Uniqueness: N-Phenylmethacrylamide is unique due to its balance of reactivity and stability. The phenyl group provides a site for further functionalization, while the methacrylamide moiety allows for polymerization, making it versatile for various applications.
Properties
IUPAC Name |
2-methyl-N-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSVVICYGLOZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28407-82-1 | |
Record name | 2-Propenamide, 2-methyl-N-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28407-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20167063 | |
Record name | N-Phenylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-83-2 | |
Record name | N-Phenylmethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylmethacrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylmethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-PHENYLMETHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH28ZYL2G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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